nTzDpa - 118414-59-8

nTzDpa

Catalog Number: EVT-385052
CAS Number: 118414-59-8
Molecular Formula: C22H15Cl2NO2S
Molecular Weight: 428.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action

5.1 PPARγ ModulationnTZDpa acts as a selective modulator of PPARγ, a nuclear receptor involved in regulating glucose homeostasis, adipocyte differentiation, and inflammatory responses [, ]. Unlike full PPARγ agonists, nTZDpa induces an altered conformational change in the receptor, leading to partial agonistic activity [, ]. This unique interaction profile results in a distinct gene expression pattern compared to full agonists, potentially contributing to its beneficial effects on glucose metabolism and reduced adipogenic potential [, ].

5.2 Membrane DisruptionRecent research has revealed an additional mechanism of action for nTZDpa involving the disruption of lipid bilayers [, ]. This membrane-active property confers antimicrobial activity against both growing and persistent bacterial cells, including methicillin-resistant Staphylococcus aureus (MRSA) [, ]. The ability of nTZDpa to disrupt bacterial membranes is attributed to its interaction with lipid molecules, leading to increased membrane fluidity and permeabilization []. This membrane-disrupting activity appears to be distinct from its PPARγ modulating effects and highlights its potential as a novel antibiotic candidate [, ].

Applications
  • Antibiotic Development: The membrane-disrupting activity of nTZDpa has garnered attention for its potential as a novel antibiotic, particularly against persistent bacterial infections [, ]. Its ability to kill both growing and nongrowing MRSA, combined with its low propensity for resistance development, highlights its promise as a therapeutic agent against difficult-to-treat infections [, ].

  • Vascular Smooth Muscle Cell Proliferation: Research indicates that nTZDpa can inhibit the expression of minichromosome maintenance (MCM) proteins in vascular smooth muscle cells, suggesting a potential role in regulating cell proliferation and potentially impacting conditions like atherosclerosis [].

Future Directions
  • Optimization of nTZDpa Analogs: Further research could focus on developing nTZDpa analogs with improved potency, selectivity, and pharmacokinetic properties for specific therapeutic applications, such as antibiotic development or treatment of metabolic diseases. [, ]

  • Elucidating Structure-Activity Relationships: Detailed structure-activity relationship studies are crucial to understanding the molecular features of nTZDpa responsible for its PPARγ modulating and membrane-disrupting activities. This knowledge can guide the design of more effective and targeted compounds. [, ]

  • Exploring Combination Therapies: Investigating the synergistic potential of nTZDpa with existing antibiotics or other therapeutic agents could lead to more effective treatment strategies for persistent bacterial infections or metabolic disorders. []

  • Investigating Potential Off-Target Effects: While nTZDpa exhibits a promising safety profile in preclinical studies, thorough investigations into potential off-target effects and long-term toxicity are essential before clinical translation. [, ]

Rosiglitazone

  • Compound Description: Rosiglitazone is a thiazolidinedione (TZD) classified as a full peroxisome proliferator-activated receptor gamma (PPARγ) agonist. It is commonly used as an antidiabetic drug [, , ].
  • Relevance: Rosiglitazone serves as a comparative compound to nTZDpa in several studies. While both activate PPARγ, nTZDpa exhibits partial agonism, leading to different gene expression profiles and potentially improved in vivo biological responses compared to the full agonism of rosiglitazone [, , , , , ].

Troglitazone

  • Compound Description: Troglitazone, another thiazolidinedione (TZD), acts as a full PPARγ agonist [].
  • Relevance: Similar to rosiglitazone, troglitazone serves as a comparative full agonist to nTZDpa in studies investigating PPARγ activation and its effects on vascular smooth muscle cells [].

GW1929

  • Compound Description: GW1929 is a full PPARγ agonist. Studies using hydrogen/deuterium-exchange (H/D-Ex) demonstrate its ability to stabilize the PPARγ ligand binding domain [].
  • Relevance: GW1929, alongside rosiglitazone, provides a comparison point for understanding the impact of full PPARγ agonists on the dynamics/conformation of the receptor's ligand binding domain compared to the partial agonism of nTZDpa [].

GW9662

  • Compound Description: GW9662 acts as an irreversible PPARγ antagonist [, ].
  • Relevance: This compound helps delineate the PPARγ-dependent pathways in studies involving nTZDpa. By blocking PPARγ, GW9662 assists in confirming whether the effects observed with nTZDpa are indeed mediated through this receptor [, ].

MEKT76

  • Compound Description: MEKT76 is identified as a partial PPARγ agonist [].
  • Relevance: MEKT76 and nTZDpa share the characteristic of being partial PPARγ agonists. This similarity makes them potentially valuable candidates in researching alternative treatment strategies for diabetes and cancers, particularly considering the potential side effects of full agonists like thiazolidinediones [].

Δ9-Tetrahydrocannabinol (Δ9-THC)

  • Compound Description: Δ9-THC is the primary psychoactive compound in cannabis. Research indicates it induces the expression of fatty acid 2-hydroxylase (FA2H) in human breast cancer cells [].
  • Relevance: While structurally unrelated to nTZDpa, Δ9-THC is investigated alongside nTZDpa in a study focusing on the regulation of gene expression in human breast cancer cells. This research explores their potential roles in modulating cell differentiation [].

LT175

  • Compound Description: LT175 is identified as a ligand that can bind concurrently with nTZDpa to the PPARγ ligand-binding domain, resulting in synergistic activation [].
  • Relevance: The discovery of synergistic activation between LT175 and nTZDpa suggests a potential avenue for enhancing the efficacy of PPARγ modulation. Further research into their combined effects could lead to novel therapeutic approaches [].

Iodoacetic acid

  • Compound Description: Iodoacetic acid, identified through HDX-MS screening, functions as a covalent modifier, enhancing the stability of the PPARγ ligand-binding domain [].
  • Relevance: Although not structurally related to nTZDpa, the identification of iodoacetic acid as a PPARγ-stabilizing agent through the same HDX-MS screening method used for nTZDpa highlights the applicability of this technique in discovering novel compounds with potential therapeutic implications [].
  • Compound Description: Bithionol is a clinically approved anthelmintic drug. Research demonstrates its ability to kill methicillin-resistant Staphylococcus aureus (MRSA) persister cells by disrupting bacterial membranes [].
  • Relevance: Although structurally distinct from nTZDpa, both compounds share a mechanism of action involving membrane disruption. Notably, both demonstrate a capacity to kill persistent bacteria. This shared characteristic makes them promising candidates for developing new antibiotics effective against persister cells, a significant challenge in treating bacterial infections [].

Protectin D1 (PD1)

  • Compound Description: PD1, an anti-inflammatory lipid, demonstrates potent activation of PPARγ [].
  • Relevance: While structurally different from nTZDpa, PD1's interaction with PPARγ makes it a relevant compound in the broader context of understanding PPARγ modulation and its potential in addressing inflammation [].

Properties

CAS Number

118414-59-8

Product Name

nTzDpa

IUPAC Name

5-chloro-1-[(4-chlorophenyl)methyl]-3-phenylsulfanylindole-2-carboxylic acid

Molecular Formula

C22H15Cl2NO2S

Molecular Weight

428.3 g/mol

InChI

InChI=1S/C22H15Cl2NO2S/c23-15-8-6-14(7-9-15)13-25-19-11-10-16(24)12-18(19)21(20(25)22(26)27)28-17-4-2-1-3-5-17/h1-12H,13H2,(H,26,27)

InChI Key

VUPOTURDKDMIGQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SC2=C(N(C3=C2C=C(C=C3)Cl)CC4=CC=C(C=C4)Cl)C(=O)O

Synonyms

nTZDpa;

Canonical SMILES

C1=CC=C(C=C1)SC2=C(N(C3=C2C=C(C=C3)Cl)CC4=CC=C(C=C4)Cl)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.